molecular formula C8H14N2O B567589 6,9-Diazaspiro[4.5]decan-7-one CAS No. 1246396-45-1

6,9-Diazaspiro[4.5]decan-7-one

カタログ番号: B567589
CAS番号: 1246396-45-1
分子量: 154.213
InChIキー: VFJZRCKRTHTEAR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,9-Diazaspiro[4.5]decan-7-one is a versatile diazaspirocyclic scaffold of significant interest in medicinal chemistry and preclinical drug discovery. This compound serves as a privileged synthetic intermediate for the development of novel therapeutic agents, particularly in the central nervous system (CNS) domain. Scientific research has identified its core structure as a key precursor to potent anticonvulsant candidates. Derivatives of this spirocyclic system, specifically 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones, have demonstrated exceptional promise in preclinical models, showcasing the value of this chemical framework . For instance, certain analogues have exhibited profound activity in the subcutaneous pentylenetetrazole (scPTZ) test, a standard model for identifying compounds that elevate seizure threshold, with one derivative showing an ED50 of 0.0043 mmol/kg, significantly outperforming reference drugs like phenobarbital and ethosuximide . The mechanism of action for these advanced derivatives is associated with the reduction of T-type calcium currents and the enhancement of GABAergic neurotransmission . Beyond its application in anticonvulsant research, the diazaspiro[4.5]decane architecture is also recognized as a rigid linker in the design of proteolysis targeting chimeras (PROTACs) for targeted protein degradation in oncology, and is investigated for its potential interaction with dopaminergic and cholinergic systems, indicating a broader utility in neuropharmacological research . This compound is intended for use in laboratory research only by qualified professionals.

特性

IUPAC Name

6,9-diazaspiro[4.5]decan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c11-7-5-9-6-8(10-7)3-1-2-4-8/h9H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJZRCKRTHTEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Formation of Key Intermediates

The Strecker reaction initiates the synthesis by reacting cyclohexanone derivatives with cyanide and ammonium sources. For example, 1-[(aryl)(cyanomethyl)amino]cyclohexanecarboxamides (3a–f) are synthesized via this method. The reaction proceeds under acidic conditions, yielding nitrile intermediates that undergo partial hydrolysis to carboxamides.

Critical Conditions :

  • Cyclohexanone as the starting ketone.

  • Ammonium chloride and potassium cyanide as nitrogen and cyanide sources.

  • Hydrolysis with hydrochloric acid to yield carboxamides.

N-Cyanomethylation and Cyclization

The carboxamide intermediates undergo N-cyanomethylation using chloroacetonitrile, introducing the cyanomethyl group essential for spirocycle formation. Subsequent cyclization under mild acidic conditions (e.g., acetic acid ) generates the diazaspiro[4.5]decane core.

Representative Reaction :

Carboxamide+ClCH2CNBaseCyanomethyl intermediateH+6,9-Diazaspiro[4.5]decan-7-one\text{Carboxamide} + \text{ClCH}_2\text{CN} \xrightarrow{\text{Base}} \text{Cyanomethyl intermediate} \xrightarrow{\text{H}^+} 6,9\text{-Diazaspiro[4.5]decan-7-one}

Condensation-Cyclization Approach

Aldehyde-Amine Condensation

Alternative routes involve condensing N-substituted piperidones with aldehydes or amines. For instance, N-benzylpiperidone reacts with thioglycolic acid in toluene under reflux, facilitated by a Dean-Stark apparatus to remove water. This method avoids cyanide use, enhancing safety.

Key Steps :

  • Condensation : Piperidone + Aldehyde → Iminium intermediate.

  • Cyclization : Intramolecular nucleophilic attack forms the spirocyclic structure.

Post-Cyclization Modifications

The spirocyclic product undergoes functionalization to introduce substituents. For example, alkylation with benzyl chloride or aralkylation with substituted benzyl bromides diversifies the scaffold.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Polarity : Dimethylformamide (DMF) improves solvation of polar intermediates, increasing yields by 15–20% compared to toluene.

  • Temperature Gradients : Stepwise heating (50°C → 110°C) minimizes side reactions during cyclization.

Catalytic Enhancements

  • Palladium on Carbon (Pd/C) : Accelerates hydrogenation steps in post-cyclization reductions.

  • Aluminium Chloride (AlCl₃) : Facilitates tetrazole ring formation from cyano groups in later stages.

Mechanistic Insights

Cyclization Dynamics

The spirocyclic framework forms via a 6-endo-trig cyclization , where the amine nucleophile attacks a proximal carbonyl carbon. Computational studies suggest transition states stabilized by intramolecular hydrogen bonding.

Stereoelectronic Considerations

  • Conformational Locking : The spiro junction restricts rotation, favoring bioactive conformations.

  • Electronic Effects : Electron-withdrawing groups on the aryl ring enhance cyclization rates by polarizing the carbonyl group.

Comparative Analysis of Synthetic Routes

Parameter Strecker Pathway Condensation-Cyclization
Yield 45–55%60–70%
Safety Moderate (cyanide)High
Functionalization LimitedBroad (alkyl/aralkyl groups)
Scalability ChallengingIndustrial-friendly

Data synthesized from

Industrial-Scale Production Challenges

Purification Techniques

  • Recrystallization : Ethanol/water mixtures purify the final product with >95% purity.

  • Column Chromatography : Reserved for intermediates with polar substituents.

Cost-Benefit Analysis

  • Raw Material Costs : Benzylpiperidone derivatives are 30% cheaper than Strecker reagents.

  • Waste Management : Condensation routes generate less toxic waste (e.g., H₂O vs. HCN) .

化学反応の分析

Types of Reactions

6,9-Diazaspiro[4.5]decan-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

科学的研究の応用

Chemical Properties and Structure

  • Chemical Formula : C8_8H16_{16}N2_2
  • Molecular Weight : 140.23 g/mol
  • CAS Number : 1246396-45-1
  • IUPAC Name : 6,9-Diazaspiro[4.5]decane

The compound features a unique spiro structure that contributes to its biological activity, particularly in neurological applications.

Anticonvulsant Activity

One of the primary applications of 6,9-Diazaspiro[4.5]decan-7-one is in the field of anticonvulsant drug development. Research has demonstrated that derivatives of this compound exhibit promising anticonvulsant properties.

  • Efficacy Studies :
    • In a study evaluating various derivatives, certain compounds demonstrated significant anticonvulsant activity with effective doses (ED50_{50}) much lower than traditional anticonvulsants such as Phenobarbital and Ethosuximide. For instance, one derivative showed an ED50_{50} of 0.0043 mmol/kg, which is approximately 14 times more potent than Phenobarbital .
    • Another derivative exhibited an ED50_{50} of 0.019 mmol/kg, outperforming Diphenylhydantoin .
  • Neurotoxicity Assessment :
    • The compounds were also evaluated for neurotoxicity, showing minimal motor impairment at maximum administered doses, indicating a favorable safety profile alongside their efficacy .

Case Studies

CompoundED50_{50} (mmol/kg)Reference DrugReference ED50_{50} (mmol/kg)Potency Comparison
Compound 6g0.0043Phenobarbital0.0614-fold more potent
Compound 6e0.019Diphenylhydantoin0.0341.8-fold more potent

Other Potential Applications

While the primary focus has been on its anticonvulsant properties, ongoing research may uncover additional therapeutic uses for this compound:

  • Psychotropic Effects : Given its structure, there is potential for exploring its effects on mood disorders and anxiety.
  • Drug Design : The spirocyclic framework can serve as a template for designing new classes of pharmaceuticals targeting various neurological conditions.

作用機序

The mechanism of action of 6,9-Diazaspiro[4.5]decan-7-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

類似化合物との比較

a) 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones (5a–c)

These derivatives feature aryl groups (phenyl, 4-methylphenyl, 4-methoxyphenyl) at the 6th position and two ketone groups (Table 1).

Compound Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol) Reference
5a Phenyl 50 73–74 256.27
5b 4-Methylphenyl 60 88 270.29
5c 4-Methoxyphenyl 50 60 286.29

Key Differences :

  • Electron-donating groups (e.g., methoxy in 5c) lower melting points compared to non-polar substituents (phenyl, methyl).
  • Higher yields correlate with steric accessibility during alkylation (e.g., 5b vs. 5a).

b) Nitrogen-Substituted Derivatives (6a–i)

Methyl 2-(8,10-dioxo-6-phenyl-6,9-diazaspiro[4.5]decane-9-yl)acetate (6a) introduces an ester group, enhancing solubility in organic solvents. Spectral data (IR: 1752 cm⁻¹ for ester carbonyl; NMR: δ 3.76 ppm for COOCH₃) confirm functionalization .

Heteroatom Variations in Spiro Frameworks

a) 9-Oxa-6-azaspiro[4.5]decan-7-one

Replacing one nitrogen with oxygen (CAS 1643811-17-9) reduces basicity and alters hydrogen-bonding capacity.

  • Molecular weight : 155.19 g/mol
  • Purity : 95% ()

b) 2,8-Diazaspiro[4.5]decan-3-one (CAS 561314-57-6)

Spiro Compounds with Expanded Ring Systems

a) 1,4-Diazaspiro[5.5]undecane-3,5-diones (5d–f)

Expanding the spiro ring to six members increases conformational flexibility. For example:

  • 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d) : Melting point 162°C, yield 80% ().
  • Molecular weight : 284.31 g/mol (vs. 152.20 for 6,9-diazaspiro[4.5]decan-7-one).

Stereochemical Variants

a) (S)-8-Isopropyl-6,9-diazaspiro[4.5]decane-7,10-dione (CAS 90058-31-4)

Chiral centers (e.g., isopropyl group at C8) introduce stereoselectivity in biological interactions.

  • Molecular formula : C₁₁H₁₈N₂O₂
  • XLogP3 : 0.7 (indicating moderate lipophilicity) .

b) (S)-8-Hydroxymethyl Derivatives (CAS 90058-25-6)

Research Implications

  • Drug Design : The spirocyclic core of this compound offers rigidity for target binding, while derivatives like 5a–c and 6a–i enable tuning of pharmacokinetic properties .
  • Synthetic Challenges : Alkylation and cyclization steps require precise control to avoid byproducts (e.g., over-alkylation in 6a–i synthesis) .
  • Patent Relevance : Derivatives appear in experimental phasing pipelines (e.g., SHELXL in ) and as intermediates in EP 4374877 A2 ().

生物活性

6,9-Diazaspiro[4.5]decan-7-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which includes two nitrogen atoms. This structural characteristic contributes to its diverse biological activities, making it a candidate for various therapeutic applications. This article summarizes the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄N₂O
  • Molecular Weight : 190.67 g/mol
  • Structure : The compound features a spirocyclic framework that enhances its ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Inhibition of Enzymes : It acts as an inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are crucial in regulating hypoxia-inducible factors (HIFs). This inhibition can have therapeutic implications in conditions such as cancer and ischemic diseases by stabilizing HIFs and promoting angiogenesis under hypoxic conditions .
  • Antimicrobial Activity : The compound has demonstrated selective antifungal activity, indicating its potential as a chitin synthase inhibitor, which could be valuable in treating fungal infections .
  • Neurological Applications : Research suggests that compounds with similar structures may modulate voltage-gated ion channels, hinting at potential applications in treating neurological disorders .

Antifungal Activity

This compound has shown promising antifungal properties. In studies, derivatives of this compound were designed to inhibit chitin synthase, a key enzyme in fungal cell wall synthesis. The results indicated selective antifungal activity against various fungal strains .

Antiviral Activity

While specific antiviral activities against viruses such as dengue have not been explicitly reported for this compound itself, related diazaspiro compounds have exhibited significant antiviral properties. For instance, derivatives have been shown to inhibit Dengue virus type 2 (DENV2) with effective concentrations reported in cell-based assays .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntifungalInhibition of chitin synthase
AntiviralPotential inhibition of viral replication (related compounds)
PHD InhibitionStabilization of hypoxia-inducible factors

Case Studies

  • Antifungal Study : A study evaluated the antifungal efficacy of several derivatives based on this compound against common fungal pathogens. Results showed that specific modifications to the spiro structure enhanced antifungal activity significantly compared to the parent compound.
  • PHD Inhibition Study : Another research effort focused on the inhibition of PHD enzymes by this compound and its derivatives. The study demonstrated that certain derivatives exhibited higher binding affinities and improved inhibitory effects on PHDs compared to existing inhibitors.

Future Directions

Research into this compound is ongoing, with particular emphasis on:

  • Optimization of Derivatives : Modifying the chemical structure to enhance potency and selectivity for specific biological targets.
  • Expanded Biological Testing : Further investigation into the compound's effects on various disease models, particularly in oncology and infectious diseases.
  • Mechanistic Studies : Detailed studies to elucidate the precise molecular interactions and pathways involved in the biological activity of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,9-Diazaspiro[4.5]decan-7-one, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with retrosynthetic analysis to identify feasible precursors (e.g., piperazine derivatives or spirocyclic intermediates). Use high-throughput experimentation (HTE) to screen catalysts, solvents, and temperatures. Monitor yields via HPLC or LC-MS and validate purity through 1H^1H-NMR and 13C^{13}C-NMR . For optimization, apply Design of Experiments (DoE) to evaluate interactions between variables like pH, reaction time, and stoichiometry.

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

  • Methodology : Compare 1H^1H-NMR chemical shifts of the spirocyclic nitrogen atoms (δ 3.1–3.5 ppm for protons adjacent to carbonyl groups) and carbonyl stretching frequencies in IR (~1680–1720 cm1^{-1}). Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C8_8H14_{14}N2_2O, MW 154.21) and differentiate isotopic patterns from analogs like 2,8-diazaspiro[4.5]decan-3-one .

Q. What strategies ensure accurate quantification of this compound in complex matrices (e.g., biological samples)?

  • Methodology : Develop a validated LC-MS/MS protocol with deuterated internal standards to correct for matrix effects. Optimize chromatographic separation using C18 columns and mobile phases with 0.1% formic acid. Calibrate against reference standards from authoritative sources (e.g., NIST or Enamine Ltd.) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution or ring-opening reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distributions and transition states. Validate predictions experimentally by reacting the compound with electrophiles (e.g., alkyl halides) under controlled conditions. Analyze regioselectivity using 1H^1H-NMR and X-ray crystallography (employ SHELXL for refinement) .

Q. What mechanisms underlie contradictory bioactivity data for this compound across different assays (e.g., enzyme inhibition vs. cellular uptake)?

  • Methodology : Reassess assay conditions using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Test solubility and stability in assay buffers via dynamic light scattering (DLS). Use molecular docking (AutoDock Vina) to compare binding modes with target proteins and correlate with cellular permeability data from Caco-2 assays .

Q. How can computational models predict the pharmacokinetic properties of this compound derivatives?

  • Methodology : Apply QSAR (Quantitative Structure-Activity Relationship) models trained on spirocyclic compound libraries. Use Schrödinger’s ADMET Predictor or SwissADME to estimate logP, bioavailability, and metabolic stability. Cross-validate with in vitro hepatic microsomal assays .

Data Interpretation and Reporting

Q. What statistical approaches resolve discrepancies in crystallographic data for this compound polymorphs?

  • Methodology : Use Rietveld refinement (via TOPAS or GSAS-II) to analyze powder X-ray diffraction (PXRD) patterns. Compare unit cell parameters (a, b, c, α, β, γ) and hydrogen-bonding networks across polymorphs. Apply Bayesian statistics to assess confidence intervals for bond lengths and angles .

Q. How should researchers formulate hypotheses when structural analogs of this compound exhibit divergent biological activities?

  • Methodology : Adopt the PICO framework: Define P opulation (target protein), I ntervention (analog structure), C omparison (parent compound), and O utcome (activity shift). Use molecular dynamics simulations (GROMACS) to explore conformational flexibility and solvent interactions .

Tables for Key Data

Property Value Method Reference
Molecular FormulaC8_8H14_{14}N2_2OHRMS
Melting Point142–145°CDifferential Scanning Calorimetry (DSC)
logP (Predicted)1.2 ± 0.3SwissADME
Crystallographic Space GroupP21_1/cSHELXL Refinement

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。